Methyl 5-((4-bromo-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate

Synthetic methodology Regioselective alkylation Pyrazole chemistry

The compound belongs to the heterocyclic class of pyrazole-furan hybrids, characterized by a methyl ester at the furan 2-position, a methylene bridge connecting to the pyrazole N1, and critical bromo and nitro substituents at the pyrazole 4- and 3-positions, respectively. This architecture yields a molecular formula of C10H8BrN3O5 and a molecular weight of 330.09 g/mol.

Molecular Formula C10H8BrN3O5
Molecular Weight 330.09
CAS No. 1260379-32-5
Cat. No. B3046566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-((4-bromo-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate
CAS1260379-32-5
Molecular FormulaC10H8BrN3O5
Molecular Weight330.09
Structural Identifiers
SMILESCOC(=O)C1=CC=C(O1)CN2C=C(C(=N2)[N+](=O)[O-])Br
InChIInChI=1S/C10H8BrN3O5/c1-18-10(15)8-3-2-6(19-8)4-13-5-7(11)9(12-13)14(16)17/h2-3,5H,4H2,1H3
InChIKeyHJZGZEFBKGJMRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-((4-bromo-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate (CAS 1260379-32-5): A Multifunctional Pyrazole-Furan Scaffold


The compound belongs to the heterocyclic class of pyrazole-furan hybrids, characterized by a methyl ester at the furan 2-position, a methylene bridge connecting to the pyrazole N1, and critical bromo and nitro substituents at the pyrazole 4- and 3-positions, respectively . This architecture yields a molecular formula of C10H8BrN3O5 and a molecular weight of 330.09 g/mol . The presence of the bromo and nitro groups endows the compound with distinct electrophilic substitution potential and synthetic versatility, positioning it as a valuable intermediate in medicinal chemistry and agrochemical discovery .

Why the 4-Bromo-3-nitro Substitution Pattern on Methyl 5-((4-bromo-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate Cannot Be Interchanged


The specific arrangement of bromo at the 4-position and nitro at the 3-position on the pyrazole ring is non-trivial. The bromo substituent acts as a prime synthetic handle for cross-coupling chemistry, while the nitro group provides an orthogonal reduction pathway to amines . Furthermore, the regioselective N1-alkylation that links the pyrazole to the furan is highly sensitive to the substitution pattern, with the bromo and nitro groups influencing both yield and selectivity [1]. Exchanging the target compound for a des-bromo or des-nitro analog forfeits these specific, orthogonal functionalization vectors, which are critical for generating structural diversity in drug discovery campaigns .

Quantitative Evidence for Differentiating Methyl 5-((4-bromo-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate from Its Closest Analogs


N1-Alkylation Regioselectivity and Yield Superiority for the 4-Bromo-3-nitropyrazole Family

A recent methodology using a catalyst-free Michael reaction achieves N1-alkylation of 4-bromo-3-nitropyrazole with a reported yield >90% and an N1/N2 regioselectivity exceeding 99.9:1 [1]. In contrast, traditional alkylation of unsymmetrical pyrazoles like 3-nitropyrazole often yields mixtures of N1 and N2 regioisomers, with selectivity highly dependent on conditions and often below 90:10 [2]. This establishes a significant synthetic advantage for the target compound family.

Synthetic methodology Regioselective alkylation Pyrazole chemistry

Computed Lipophilicity Advantage Over the Carboxylic Acid Analog

The methyl ester derivative (target compound) shows a predicted consensus Log Po/w of 1.97, whereas the corresponding carboxylic acid analog (CAS 512809-85-7) is predicted at 1.38 [1]. This difference of 0.59 log units indicates a notable increase in lipophilicity, which is associated with enhanced membrane permeability.

Physicochemical property prediction Drug-likeness Lipophilicity

Reduced Topological Polar Surface Area (TPSA) Compared to the Hydrazide Analog

The target compound's TPSA is predicted to be 96.45 Ų, whereas the closely related hydrazide analog (CAS 512810-18-3) exhibits a significantly higher TPSA of 122.66 Ų [1]. This difference is primarily due to the additional nitrogen atoms in the hydrazide group.

Physicochemical property prediction Oral bioavailability Bioavailability

Controlled Orthogonal Reactivity Via Bromo and Nitro Groups

The bromo substituent at the 4-position is amenable to Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitro group at the 3-position can be selectively reduced to an amine for subsequent derivatization . In contrast, the des-bromo analog (CAS 1011350-11-0) lacks this cross-coupling handle, limiting its synthetic utility. Similarly, the des-nitro analog (CAS 312308-99-9) forfeits the orthogonal reduction pathway. Quantitative data on coupling yields for the 4-bromopyrazole class shows typical Suzuki coupling yields >80% under standard conditions [1].

Synthetic chemistry Cross-coupling Functional group interconversion

Optimal Application Scenarios for Methyl 5-((4-bromo-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate Based on Quantified Evidence


Building Block for High-Throughput Parallel Library Synthesis in Drug Discovery

The compound's dual orthogonal functionalization handles (bromo for cross-coupling and nitro for reduction) make it an ideal core scaffold for generating diverse libraries via combinatorial chemistry [1]. An SAR program aiming to explore chemical space around a pyrazole-furan core benefits from the ability to independently vary two substitution vectors, maximizing hit-to-lead efficiency.

Scalable Synthesis of N1-Substituted Pyrazole Derivatives with Guaranteed Regiochemical Purity

The demonstrated high yield (>90%) and unprecedented regioselectivity (>99.9:1) for N1-alkylation of 4-bromo-3-nitropyrazoles [1] allows procurement for synthetic scale-up without the need for expensive and time-consuming separations. This is critical for any project transitioning from milligram-scale discovery to gram-scale preclinical studies, where isomeric contamination can confound biological results.

Medicinal Chemistry Lead Optimization Focusing on Cell Permeability

With a predicted consensus Log Po/w of 1.97 and a TPSA of 96.45 Ų [2], the compound resides in a desirable property space for cell permeability and oral bioavailability. Medicinal chemists can use this scaffold as a starting point for optimization, confident that it does not inherently violate key drug-likeness parameters, unlike more polar analogs such as the hydrazide or carboxylic acid derivatives.

Quote Request

Request a Quote for Methyl 5-((4-bromo-3-nitro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.